molecular formula C28H29N3O2S2 B391647 2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide CAS No. 331982-00-4

2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Cat. No.: B391647
CAS No.: 331982-00-4
M. Wt: 503.7g/mol
InChI Key: UKXQLQPZOOCIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(7-ethyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a complex organic compound with a unique structure that includes a benzothiolo-pyrimidine core

Preparation Methods

The synthesis of 2-[(7-ethyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the benzothiolo-pyrimidine core, followed by the introduction of the ethyl, phenyl, and sulfanyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(7-ethyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(7-ethyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is unique due to its specific structural features and functional groups. Similar compounds include other benzothiolo-pyrimidine derivatives, which may have different substituents or functional groups. The uniqueness of this compound lies in its combination of ethyl, phenyl, and sulfanyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

331982-00-4

Molecular Formula

C28H29N3O2S2

Molecular Weight

503.7g/mol

IUPAC Name

2-[(7-ethyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C28H29N3O2S2/c1-3-19-14-15-22-23(16-19)35-26-25(22)27(33)31(21-12-8-5-9-13-21)28(30-26)34-17-24(32)29-18(2)20-10-6-4-7-11-20/h4-13,18-19H,3,14-17H2,1-2H3,(H,29,32)

InChI Key

UKXQLQPZOOCIQH-UHFFFAOYSA-N

SMILES

CCC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC(C)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC(C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.